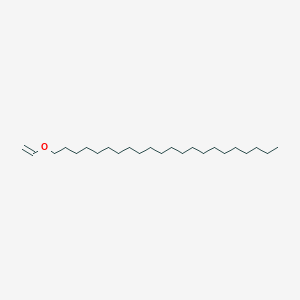
1-(Ethenyloxy)docosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosylvinyl ether is an organic compound belonging to the class of vinyl ethers Vinyl ethers are characterized by the presence of an ether group (R-O-R’) where one of the alkyl groups is replaced by a vinyl group (CH2=CH-) Docosylvinyl ether, specifically, has a long-chain docosyl group (C22H45) attached to the vinyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of docosylvinyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . For docosylvinyl ether, this involves the reaction of docosyl alcohol with a vinyl halide under basic conditions.
Another method involves the reaction of docosyl alcohol with acetylene or calcium carbide in the presence of a catalyst to form the vinyl ether . This method is more sustainable and straightforward, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of docosylvinyl ether often involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Docosylvinyl ether undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form saturated ethers.
Substitution: The ether oxygen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or ozone can be used to oxidize the vinyl group.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond, leading to substitution reactions
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Alkyl halides and alcohols.
Applications De Recherche Scientifique
Docosylvinyl ether has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological systems.
Medicine: Explored for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of docosylvinyl ether involves its interaction with molecular targets and pathways. For instance, in antiviral applications, it inhibits the fusion between the plasma membrane and the viral envelope, preventing viral entry into cells and subsequent replication . This mechanism is similar to that of docosanol, another long-chain alcohol with antiviral properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral activity.
Ethyl vinyl ether: A simpler vinyl ether with different chemical properties and applications.
Butyl vinyl ether: Another vinyl ether with a shorter alkyl chain.
Uniqueness
Docosylvinyl ether stands out due to its long docosyl chain, which imparts unique physical and chemical properties. This long chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly useful in applications requiring such characteristics.
Conclusion
Docosylvinyl ether is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new innovations and applications.
Propriétés
Numéro CAS |
50698-63-0 |
|---|---|
Formule moléculaire |
C24H48O |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
1-ethenoxydocosane |
InChI |
InChI=1S/C24H48O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-4-2/h4H,2-3,5-24H2,1H3 |
Clé InChI |
PSYZZPZSAKLGJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


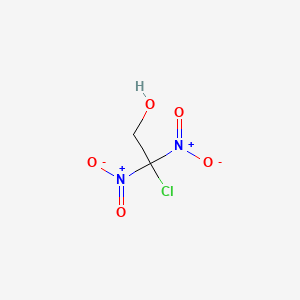
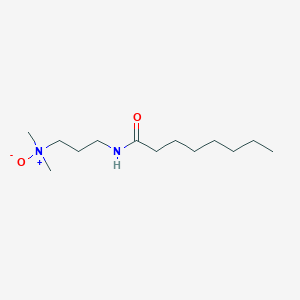
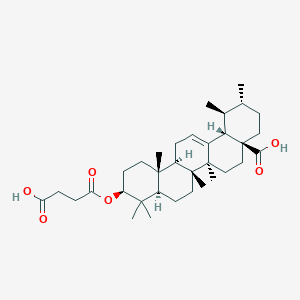
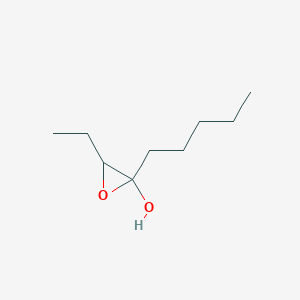
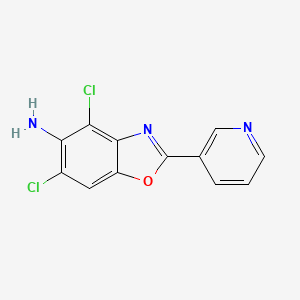


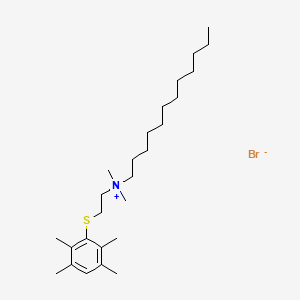
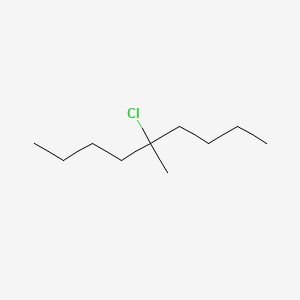
![1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone](/img/structure/B13802093.png)
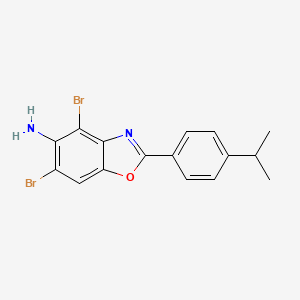
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)

![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
